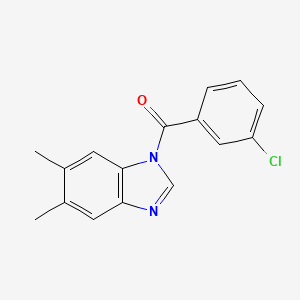
2,3-dichloro-N-(2-methoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamides can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is reported to be green, rapid, mild, and highly efficient .Chemical Reactions Analysis
The synthesis of benzamides, which includes 2,3-dichloro-N-(2-methoxyphenyl)benzamide, involves the reaction of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Applications De Recherche Scientifique
Agrochemicals and Pest Control
Benzamides have applications in agriculture and pest management:
- Insecticides : Investigating benzamides for their insecticidal effectiveness against pests like A. tubercularis can lead to novel formulations with improved safety and efficacy .
Organic Synthesis and Catalysis
Benzamides are essential in synthetic chemistry:
- Green Synthesis : The direct condensation of benzoic acids and amines under ultrasonic irradiation, catalyzed by Lewis acidic ionic liquids immobilized on diatomite earth, provides a green and efficient pathway for benzamide derivatives .
- Metal-Catalyzed Cyclization : Researchers explore metal-catalyzed cyclization reactions to synthesize functionalized 2-oxazolidinones, which include benzamide moieties .
Biological Activity and Drug Targets
Understanding the biological effects of benzamides is crucial:
- Antiplatelet Activity : Some benzamide derivatives exhibit antiplatelet properties, which could be relevant in cardiovascular health .
Chemical Education and Research
Benzamides serve as valuable case studies in chemical education and research:
Orientations Futures
The future directions for research on 2,3-dichloro-N-(2-methoxyphenyl)benzamide could involve further exploration of its potential applications in the pharmaceutical industry, given the wide use of benzamides in this field . Additionally, more detailed studies on its synthesis, physical and chemical properties, and safety profile would be beneficial .
Mécanisme D'action
Action Environment
While specific environmental factors influencing the action, efficacy, and stability of 2,3-dichloro-N-(2-methoxyphenyl)benzamide are not detailed in the search results, environmental factors can generally impact drug action. For instance, factors like temperature and pH can affect a drug’s stability and efficacy. Additionally, individual patient factors, such as genetic makeup and overall health status, can also influence a drug’s action .
Propriétés
IUPAC Name |
2,3-dichloro-N-(2-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c1-19-12-8-3-2-7-11(12)17-14(18)9-5-4-6-10(15)13(9)16/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGDMDBLRKYJFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dichloro-N-(2-methoxyphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[(tetrahydro-2-furanylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5852527.png)


![3-bromo-N'-{[(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5852542.png)



![N-[1-(acetylamino)-2,2-dimethyl-3-phenylpropyl]acetamide](/img/structure/B5852568.png)
![5-methoxy-3-[2-(propionylamino)ethyl]-1H-indole-2-carboxylic acid](/img/structure/B5852574.png)

